molecular formula C16H10ClF3N2O B2419539 2-chloro-4-(1H-pyrrol-1-yl)phenyl 5-(trifluoromethyl)-2-pyridinyl ether CAS No. 338397-70-9

2-chloro-4-(1H-pyrrol-1-yl)phenyl 5-(trifluoromethyl)-2-pyridinyl ether

Cat. No.: B2419539
CAS No.: 338397-70-9
M. Wt: 338.71
InChI Key: FVXJAMNEJBDEAW-UHFFFAOYSA-N
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Description

2-chloro-4-(1H-pyrrol-1-yl)phenyl 5-(trifluoromethyl)-2-pyridinyl ether is a complex organic compound that features a combination of pyrrole, pyridine, and ether functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-(1H-pyrrol-1-yl)phenyl 5-(trifluoromethyl)-2-pyridinyl ether typically involves multi-step organic reactions. One common approach includes the formation of the pyrrole and pyridine rings followed by their coupling through an ether linkage. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-(1H-pyrrol-1-yl)phenyl 5-(trifluoromethyl)-2-pyridinyl ether can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove specific functional groups or alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups like alkyl or aryl groups.

Scientific Research Applications

2-chloro-4-(1H-pyrrol-1-yl)phenyl 5-(trifluoromethyl)-2-pyridinyl ether has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and drug discovery.

    Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs targeting specific diseases.

    Industry: It can be used in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-chloro-4-(1H-pyrrol-1-yl)phenyl 5-(trifluoromethyl)-2-pyridinyl ether exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways, leading to specific physiological responses. Detailed studies on its binding affinity and specificity are essential for understanding its full potential.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrole and pyridine derivatives with ether linkages, such as:

  • 2-chloro-4-(1H-pyrrol-1-yl)phenyl 2-pyridinyl ether
  • 4-(1H-pyrrol-1-yl)phenyl 5-(trifluoromethyl)-2-pyridinyl ether

Uniqueness

What sets 2-chloro-4-(1H-pyrrol-1-yl)phenyl 5-(trifluoromethyl)-2-pyridinyl ether apart is its specific combination of functional groups, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development efforts.

Properties

IUPAC Name

2-(2-chloro-4-pyrrol-1-ylphenoxy)-5-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClF3N2O/c17-13-9-12(22-7-1-2-8-22)4-5-14(13)23-15-6-3-11(10-21-15)16(18,19)20/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVXJAMNEJBDEAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC(=C(C=C2)OC3=NC=C(C=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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